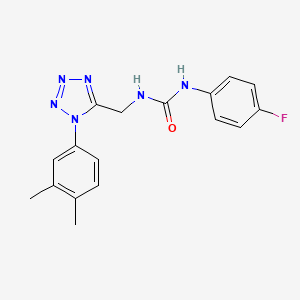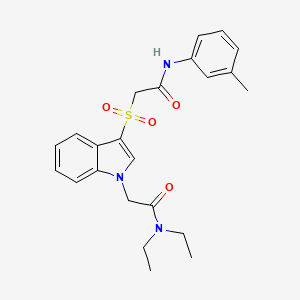
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. DASA-58 is a member of the indole-3-acetic acid (IAA) family of compounds, which are known to play a role in plant growth and development. However, recent research has shown that DASA-58 has a wide range of potential applications in the field of medicine.
科学的研究の応用
1. Receptor Binding and Agonist Activity
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide has shown potential in binding to and activating serotonin receptors, particularly 5-HT1D receptors. This could be significant for developing treatments for conditions related to serotonin dysregulation (Barf et al., 1996).
2. Antiallergic Properties
Research has demonstrated the potential of N,N-diethyl derivatives as antiallergic agents, particularly in inhibiting histamine release and IL-4 production, which are key factors in allergic reactions (Menciu et al., 1999).
3. Synthesis of Melatonin Analogues
The compound has been involved in the synthesis of melatonin analogues, which could have implications in the study of sleep disorders and the regulation of circadian rhythms (Guillard et al., 2003).
4. Antibacterial Activity
Research has also explored the antibacterial potentials of acetamide derivatives of this compound. This can contribute to the development of new antibacterial drugs, especially in the context of increasing antibiotic resistance (Iqbal et al., 2017).
5. Anticancer Effects
Recent studies have investigated the cytotoxic effects of sulfonamide-derived isatins, which include derivatives of N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, on hepatocellular carcinoma cells. This highlights its potential application in cancer research and therapy (Eldeeb et al., 2022).
6. Modification for Therapeutic Uses
The compound has been used as a basis for modifying biologically active amides and amines, including the creation of fluorine-containing derivatives. This modification could be significant for developing new pharmaceuticals with enhanced efficacy and reduced side effects (Sokolov & Aksinenko, 2012).
特性
IUPAC Name |
N,N-diethyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)31(29,30)16-22(27)24-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIMLXXLCVREFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-oxo-2-(m-tolylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
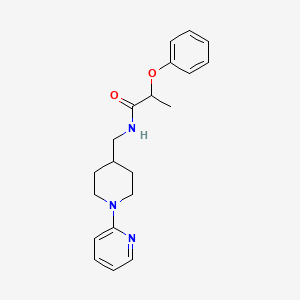
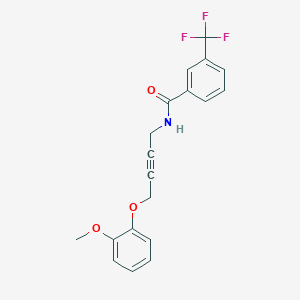

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
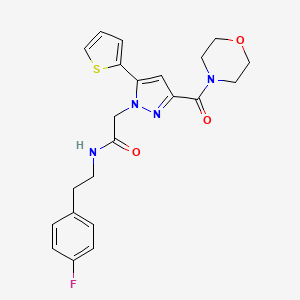

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
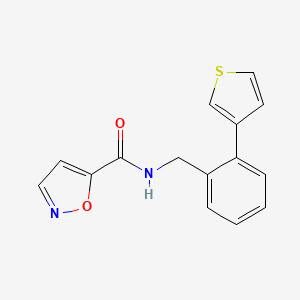
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
